2-Hydroxytriacontyl 12-hydroxyoctadecanoate
Description
2-Hydroxyhexacosyl 12-hydroxyoctadecanoate (CAS 93840-69-8) is a long-chain ester derived from 12-hydroxyoctadecanoic acid and a 2-hydroxyhexacosanol moiety. Its molecular formula is C₄₄H₈₈O₄, with a molecular weight of 681.16712 g/mol . The compound is characterized by two hydroxyl groups: one on the hexacosyl chain (C26) and another on the octadecanoic acid backbone (C18). It is utilized in pharmaceutical research and development, particularly in formulations requiring lipophilic carriers due to its long hydrocarbon chains .
Properties
CAS No. |
93840-70-1 |
|---|---|
Molecular Formula |
C48H96O4 |
Molecular Weight |
737.3 g/mol |
IUPAC Name |
2-hydroxytriacontyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C48H96O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32-35-39-43-47(50)45-52-48(51)44-40-36-33-30-29-31-34-38-42-46(49)41-37-8-6-4-2/h46-47,49-50H,3-45H2,1-2H3 |
InChI Key |
YOCODWKDRYTJHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxytriacontyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with 2-hydroxytriacontanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is usually heated to a temperature of around 100-150°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxytriacontyl 12-hydroxyoctadecanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxytriacontyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Scientific Research Applications
-
Biochemical Studies :
- The compound can be utilized in studies involving lipid metabolism and membrane biology due to its structural similarity to natural fatty acids. Its role as a surfactant can facilitate the study of lipid bilayers and membrane dynamics.
- Drug Delivery Systems :
- Antitumor Activity :
-
Environmental Applications :
- The compound may be explored for use in bioremediation processes due to its potential to interact with pollutants in the environment, aiding in their degradation.
Cosmetic Applications
The cosmetic industry is one of the primary sectors utilizing 2-Hydroxytriacontyl 12-hydroxyoctadecanoate due to its multifunctional properties:
-
Emollient and Moisturizer :
- The compound acts as an emollient, providing a smooth texture to creams and lotions while enhancing skin hydration.
- Thickening Agent :
- Surfactant Properties :
-
Stabilizer for Formulations :
- The compound can stabilize emulsions, preventing separation in products containing both oil and water phases.
Manufacturing Applications
In addition to cosmetics, 2-Hydroxytriacontyl 12-hydroxyoctadecanoate finds applications in manufacturing processes:
- Rubber Industry :
- Lubricants :
- Paints and Coatings :
Case Study 1: Cosmetic Formulation Development
A study was conducted on the formulation of a moisturizing cream using 2-Hydroxytriacontyl 12-hydroxyoctadecanoate as a primary ingredient. The cream demonstrated enhanced skin hydration and improved texture compared to formulations lacking this compound. Consumer feedback indicated a preference for the cream's feel and performance.
Case Study 2: Rubber Processing Efficiency
In an industrial setting, the incorporation of this compound into rubber processing formulations resulted in improved processing efficiency. The rubber exhibited better flow characteristics during molding processes, leading to reduced production times and enhanced product quality.
Mechanism of Action
The mechanism of action of 2-Hydroxytriacontyl 12-hydroxyoctadecanoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 2-hydroxyhexacosyl 12-hydroxyoctadecanoate, differing primarily in esterifying alcohol or salt formation.
Structural and Functional Comparisons
Table 1: Key Properties of 12-Hydroxyoctadecanoate Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Notable Properties |
|---|---|---|---|---|---|
| 2-Hydroxyhexacosyl 12-hydroxyoctadecanoate | 93840-69-8 | C₄₄H₈₈O₄ | 681.17 | Pharmaceuticals, R&D | High lipophilicity, long-chain ester |
| Methyl 12-hydroxyoctadecanoate | 141-23-1 | C₁₉H₃₈O₃ | 314.5 | Pesticides, cosmetics | Short-chain ester, low melting point |
| 2-Hydroxyethyl 12-hydroxyoctadecanoate | 102725-12-2 | C₂₀H₄₀O₄ | 344.29 | Pharmaceuticals (e.g., Solutol HS 15) | Improved solubility in polar solvents |
| Lithium 12-hydroxystearate | 7620-77-1 | C₁₈H₃₅LiO₃ | 306.3 | Lubricants, greases, cosmetics | Ionic thickener, thermal stability |
| Octyl 12-hydroxyoctadecanoate | 74819-90-2 | C₂₆H₅₂O₃ | 412.7 | Industrial chemicals | Moderate chain length, emulsifier |
| Cholesteryl hydroxystearate | 40445-72-5 | C₄₅H₈₀O₃ | 669.11 | Cosmetics (emollient) | Sterol ester, enhances texture |
Detailed Analysis
Methyl 12-Hydroxyoctadecanoate
- Structure: Methyl ester of 12-hydroxyoctadecanoic acid.
- Applications : Found in pesticides and cosmetics, where its shorter chain enhances volatility and solubility .
- Research Findings : Detected in maternal serum as a biomarker linked to sociodemographic factors, suggesting environmental exposure variability .
Lithium 12-Hydroxystearate
- Structure: Lithium salt of 12-hydroxyoctadecanoic acid.
- Applications : Dominates the lubricant industry due to its ability to form stable gels with high-temperature resistance. The global market for this compound is projected to grow at 4.5% CAGR (2024–2035), driven by automotive and industrial demand .
2-Hydroxyethyl 12-Hydroxyoctadecanoate
- Structure : Ethylene glycol ester with a hydroxyl group on the ethyl chain.
- Applications : Used in drug delivery systems (e.g., Solutol HS 15) to improve solubility of hydrophobic active ingredients .
2-Hydroxyhexacosyl 12-Hydroxyoctadecanoate
- Unique Features: The extended carbon chains (C26 alcohol + C18 acid) confer exceptional lipophilicity, making it suitable for sustained-release formulations. Its synthesis requires precise control to avoid impurities, as noted in supplier specifications .
Research and Market Trends
- Lithium 12-Hydroxystearate: Asia-Pacific leads production, with China contributing 45% of global output. Biotechnology-based synthesis methods are emerging to reduce reliance on lithium mining .
- Methyl 12-Hydroxyoctadecanoate: Environmental studies highlight its presence in maternal serum, correlating with pesticide and cosmetic use .
Biological Activity
Chemical Structure and Properties
2-Hydroxytriacontyl 12-hydroxyoctadecanoate consists of a long-chain hydroxy fatty acid, which suggests properties typical of fatty acids, such as hydrophobicity and potential bioactivity in lipid environments. Its structure can be represented as follows:
- Molecular Formula : C₃₂H₆₄O₃
- Molecular Weight : 500.85 g/mol
Biological Activity Overview
Research into the biological activity of compounds with similar structures indicates several potential effects:
- Antimicrobial Activity : Long-chain fatty acids often exhibit antimicrobial properties. For instance, derivatives of 12-hydroxystearic acid have shown effectiveness against various microbial strains.
- Anti-inflammatory Effects : Fatty acids like 12-hydroxystearic acid are known to modulate inflammation pathways, suggesting that 2-hydroxytriacontyl 12-hydroxyoctadecanoate may have similar effects .
- Cell Proliferation Inhibition : Some hydroxy fatty acids have demonstrated the ability to inhibit cancer cell proliferation, indicating potential applications in oncology .
Antimicrobial Properties
A study investigating the antimicrobial effects of fatty acids found that compounds similar to 2-Hydroxytriacontyl 12-hydroxyoctadecanoate could inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.
| Compound | Activity | Reference |
|---|---|---|
| 12-Hydroxystearic Acid | Antimicrobial against Staphylococcus aureus | |
| Hydroxytyrosol Derivatives | Antimicrobial and antioxidant |
Anti-inflammatory Mechanisms
Research has highlighted the role of hydroxy fatty acids in reducing inflammation by modulating cytokine production. For example, studies on related compounds have shown a decrease in pro-inflammatory markers in cell cultures treated with hydroxy derivatives .
Cancer Research
In vitro studies have indicated that certain hydroxy fatty acids can induce apoptosis in cancer cells. A study focusing on hydroxyoleic acid demonstrated its potential as an anti-cancer agent through mechanisms involving oxidative stress and cell cycle arrest . Although specific data on 2-Hydroxytriacontyl 12-hydroxyoctadecanoate is lacking, its structural similarity suggests it may possess comparable properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
